molecular formula C17H23FN4O5S2 B2839480 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034245-32-2

1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2839480
CAS No.: 2034245-32-2
M. Wt: 446.51
InChI Key: DUNWZFAYYDEVKT-UHFFFAOYSA-N
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Description

1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H23FN4O5S2 and its molecular weight is 446.51. The purity is usually 95%.
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Scientific Research Applications

Environmental and Human Exposure Studies

Polyfluorinated Compounds in Indoor Air : Research has shown that volatile per- and polyfluorinated compounds (PFCs) can be found in residential and nonresidential indoor air environments. These compounds come from various sources and have raised concerns due to their persistence and potential health effects. Elevated concentrations of individual and total PFCs have been detected in certain environments, such as stores selling outdoor equipment, indicating indoor air as a source for PFCs to the atmosphere and implicating potential human exposure risks (Langer, Dreyer, & Ebinghaus, 2010).

Serum Levels and Health Implications : Studies investigating the serum levels of perfluoroalkyl chemicals (PFCs) have found widespread exposure in the U.S. population. Changes in manufacturing practices have led to significant shifts in the levels of certain PFCs over time. For instance, perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) have shown a downward trend, while perfluorononanoic acid (PFNA) levels have increased. This has implications for understanding human health risks and the efficacy of regulatory actions (Kato et al., 2011).

Properties

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O5S2/c1-3-27-17-6-5-14(11-16(17)18)28(23,24)21-7-4-8-22(10-9-21)29(25,26)15-12-19-20(2)13-15/h5-6,11-13H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNWZFAYYDEVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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